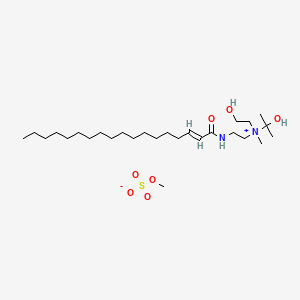

(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Hidroxietil)(1-hidroxi-1-metiletil)metil(2-((1-oxooctadecenil)amino)etil)amonio metil sulfato es un compuesto orgánico complejo con una amplia gama de aplicaciones en diversos campos. Este compuesto es conocido por su estructura química única, que incluye componentes tanto hidrofílicos como hidrofóbicos, lo que lo hace útil en una variedad de aplicaciones industriales y científicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (2-Hidroxietil)(1-hidroxi-1-metiletil)metil(2-((1-oxooctadecenil)amino)etil)amonio metil sulfato típicamente implica un proceso de varios pasos. El paso inicial a menudo incluye la reacción de 2-hidroxietilamina con cloruro de 1-hidroxi-1-metiletil en condiciones básicas para formar el compuesto intermedio. Este intermedio se hace reaccionar entonces con cloruro de metil(2-((1-oxooctadecenil)amino)etil)amonio en presencia de un disolvente adecuado y un catalizador para obtener el producto final.

Métodos de Producción Industrial

La producción industrial de este compuesto generalmente sigue la misma ruta sintética pero a mayor escala. El proceso implica el uso de reactores industriales y un control preciso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza del producto final.

Análisis de las Reacciones Químicas

Tipos de Reacciones

(2-Hidroxietil)(1-hidroxi-1-metiletil)metil(2-((1-oxooctadecenil)amino)etil)amonio metil sulfato experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio, dando como resultado la formación de derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros nucleófilos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros. Las reacciones se llevan a cabo típicamente en condiciones controladas para garantizar que se obtengan los productos deseados.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.

Análisis De Reacciones Químicas

Types of Reactions

(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como tensioactivo debido a su naturaleza anfífila. Ayuda en la formación de micelas y puede utilizarse en diversas reacciones químicas para mejorar la solubilidad y las velocidades de reacción.

Biología

En la investigación biológica, (2-Hidroxietil)(1-hidroxi-1-metiletil)metil(2-((1-oxooctadecenil)amino)etil)amonio metil sulfato se utiliza en protocolos de lisis celular y extracción de proteínas. Su capacidad para romper las membranas celulares lo hace valioso en el aislamiento de componentes celulares.

Medicina

En medicina, este compuesto se está explorando para su posible uso en sistemas de administración de fármacos. Su naturaleza anfífila le permite formar complejos estables con varios fármacos, mejorando su solubilidad y biodisponibilidad.

Industria

Industrialmente, este compuesto se utiliza en la formulación de detergentes y productos de limpieza. Sus propiedades tensioactivas lo hacen eficaz en la eliminación de aceites y grasas de las superficies.

Mecanismo De Acción

El mecanismo de acción de (2-Hidroxietil)(1-hidroxi-1-metiletil)metil(2-((1-oxooctadecenil)amino)etil)amonio metil sulfato implica su interacción con las membranas lipídicas. La cola hidrofóbica se inserta en la bicapa lipídica, interrumpiendo la estructura de la membrana y provocando la lisis celular. Esta propiedad es particularmente útil en aplicaciones biológicas donde se requiere la ruptura celular.

Comparación Con Compuestos Similares

Compuestos Similares

- (2-Hidroxietil)dimetil(2-((1-oxooctadecenil)amino)etil)amonio cloruro

- (2-Hidroxietil)(1-hidroxi-1-metiletil)metil(2-((1-oxooctadecenil)amino)etil)amonio cloruro

Unicidad

En comparación con compuestos similares, (2-Hidroxietil)(1-hidroxi-1-metiletil)metil(2-((1-oxooctadecenil)amino)etil)amonio metil sulfato tiene una combinación única de propiedades hidrofílicas e hidrofóbicas, lo que lo hace más versátil en diversas aplicaciones. Su capacidad para formar micelas estables e interactuar con las membranas lipídicas lo distingue de otros compuestos similares.

Este artículo detallado proporciona una visión general completa de (2-Hidroxietil)(1-hidroxi-1-metiletil)metil(2-((1-oxooctadecenil)amino)etil)amonio metil sulfato, cubriendo sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares.

Propiedades

Número CAS |

97259-60-4 |

|---|---|

Fórmula molecular |

C27H56N2O7S |

Peso molecular |

552.8 g/mol |

Nombre IUPAC |

2-hydroxyethyl-(2-hydroxypropan-2-yl)-methyl-[2-[[(E)-octadec-2-enoyl]amino]ethyl]azanium;methyl sulfate |

InChI |

InChI=1S/C26H52N2O3.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(30)27-21-22-28(4,23-24-29)26(2,3)31;1-5-6(2,3)4/h19-20,29,31H,5-18,21-24H2,1-4H3;1H3,(H,2,3,4)/b20-19+; |

Clave InChI |

TZFLYWNGPWFCRN-RZLHGTIFSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCC/C=C/C(=O)NCC[N+](C)(CCO)C(C)(C)O.COS(=O)(=O)[O-] |

SMILES canónico |

CCCCCCCCCCCCCCCC=CC(=O)NCC[N+](C)(CCO)C(C)(C)O.COS(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.